![molecular formula C15H17F2N5O B2930117 N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3,4-difluorobenzamide CAS No. 921503-18-6](/img/structure/B2930117.png)
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3,4-difluorobenzamide
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Description
The compound “N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3,4-difluorobenzamide” is likely a complex organic molecule. It contains a cyclohexyl group, a tetrazole group, and a difluorobenzamide group . These groups are common in many pharmaceuticals and other biologically active compounds.
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of several functional groups. The cyclohexyl group would provide a cyclic structure, the tetrazole group would introduce a five-membered ring with four nitrogen atoms, and the difluorobenzamide group would contain a benzene ring with two fluorine atoms and an amide group .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the functional groups present in the molecule. The tetrazole group, for example, is known to participate in various reactions due to its high reactivity .Scientific Research Applications
Synthesis and Characterization in Polymer Chemistry
- Novel aromatic polyimides were synthesized using diamines, including 4,4-(aminophenyloxy) phenyl-4-aminobenzamide, demonstrating applications in polymer chemistry (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).
Application in Organic Synthesis
- Research on the synthesis of 2-phenylthiazoles from α-tosyloxyketones and thiobenzamide in ionic liquids highlights its relevance in the development of environmentally friendly organic synthesis methods (Hou, Wang, Tsai, & Chen, 2006).
Development of Microemulsions
- The study on microemulsions using ionic liquid polar domains involving cyclohexane showcases its application in the field of physical chemistry and materials science (Gao, Li, Han, Chen, Zhang, Zhang, & Yan, 2004).
Innovations in Organometallic Chemistry
- Research on square-planar tetranuclear silver and gold clusters supported by pyrazole-linked bis(N-heterocyclic carbene) ligand provides insights into its use in organometallic chemistry and luminescent material development (Z., & Chen, 2007).
Studies in Coordination Chemistry
- Exploration of linear and T-shaped iron(I) complexes supported by N-heterocyclic carbene ligands for synthesis and structure characterization suggests applications in coordination chemistry (Ouyang, Du, Wang, Kneebone, Neidig, & Deng, 2015).
Catalysis Research
- The development of sterically demanding, bioxazoline-derived N-heterocyclic carbene ligands with restricted flexibility for catalysis highlights its potential in catalysis and organic reactions (Altenhoff, Goddard, Lehmann, & Glorius, 2004).
Photodecomposition Studies
- Investigations into the clean photodecomposition of 1-methyl-4-phenyl-1H-tetrazole-5(4H)-thiones to carbodiimides, involving biradicals, underscore its significance in photodecomposition and potential industrial applications (Alawode, Robinson, & Rayat, 2011).
Implications in Pharmaceutical Chemistry
- A study on the synthesis and antimicrobial screening of 5-(benzylidene)-3-phenylthiazolidin-4-one derivatives incorporating a thiazole ring indicates its applications in pharmaceutical chemistry and antimicrobial research (Desai, Rajpara, & Joshi, 2013).
properties
IUPAC Name |
N-[(1-cyclohexyltetrazol-5-yl)methyl]-3,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2N5O/c16-12-7-6-10(8-13(12)17)15(23)18-9-14-19-20-21-22(14)11-4-2-1-3-5-11/h6-8,11H,1-5,9H2,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLNRJCTSJSJMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)CNC(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3,4-difluorobenzamide |
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